molecular formula C7H13NO2 B13201459 2-(4-Methylpyrrolidin-3-yl)acetic acid

2-(4-Methylpyrrolidin-3-yl)acetic acid

Cat. No.: B13201459
M. Wt: 143.18 g/mol
InChI Key: RYXDJNBCZOCFBB-UHFFFAOYSA-N
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Description

2-(4-Methylpyrrolidin-3-yl)acetic acid is a compound that features a pyrrolidine ring substituted with a methyl group at the 4-position and an acetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrrolidin-3-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-methylpyrrolidine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylpyrrolidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but different functional groups.

    Pyrrolidine-2,5-dione: Another related compound with a dione functional group.

    Prolinol: A compound with a pyrrolidine ring and an alcohol functional group.

Uniqueness

2-(4-Methylpyrrolidin-3-yl)acetic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with an acetic acid moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-(4-methylpyrrolidin-3-yl)acetic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)2-7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

RYXDJNBCZOCFBB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1CC(=O)O

Origin of Product

United States

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